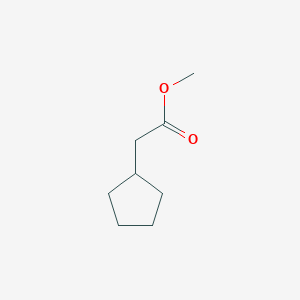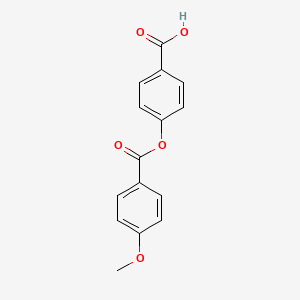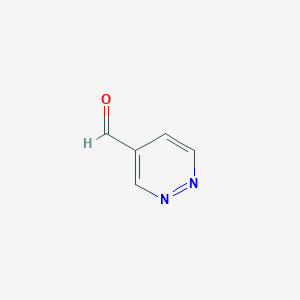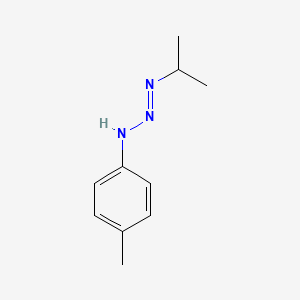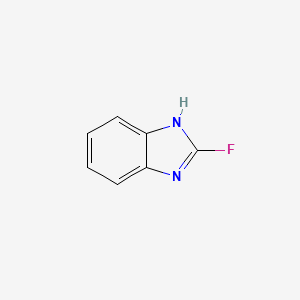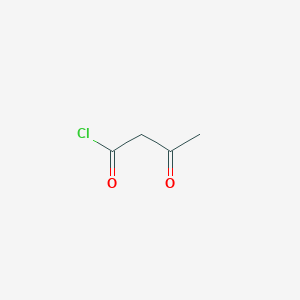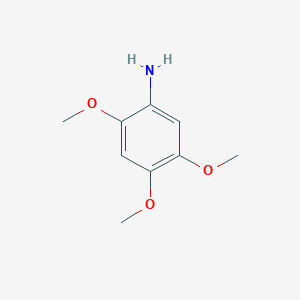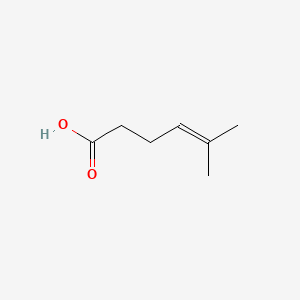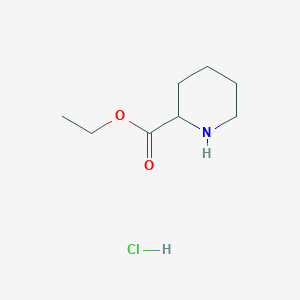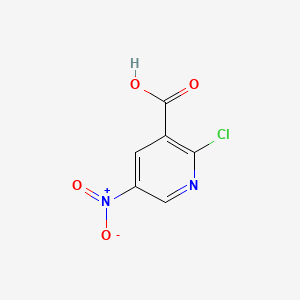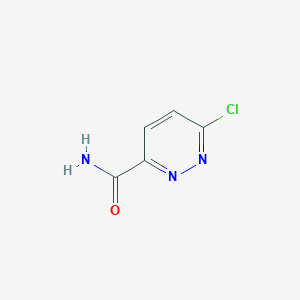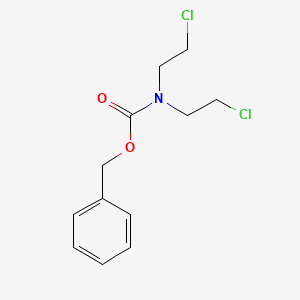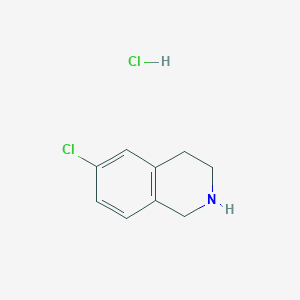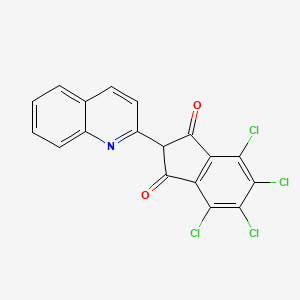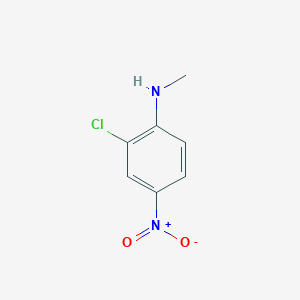
2-Chlor-N-methyl-4-nitroanilin
Übersicht
Beschreibung
2-Chloro-N-methyl-4-nitroaniline is an organic compound with the molecular formula C7H7ClN2O2. It is a derivative of aniline, where the hydrogen atoms on the nitrogen and one of the carbon atoms in the benzene ring are replaced by a chlorine atom and a nitro group, respectively. This compound is known for its applications in various fields, including organic synthesis and material science.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-methyl-4-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and interaction with biological molecules.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Wirkmechanismus
Target of Action
It is known that nitroaromatic compounds like 2-chloro-n-methyl-4-nitroaniline often interact with various enzymes and proteins within biological systems .
Mode of Action
It is known that nitroaromatic compounds can undergo a series of reactions, including nitration and conversion from the nitro group to an amine . These reactions can alter the structure and function of the target molecules, leading to various biological effects .
Biochemical Pathways
The degradation of 2-Chloro-N-methyl-4-nitroaniline occurs via a novel aerobic degradation pathway by Rhodococcus sp. strain MB-P1 . The degradation process involves the release of nitrite ions, chloride ions, and ammonia . The compound is transformed stoichiometrically to 4-amino-3-chlorophenol, which subsequently gets transformed to 6-chlorohydroxyquinol . The first enzyme in the degradation pathway is a flavin-dependent monooxygenase that catalyzes the removal of the nitro group and production of 4-amino-3-chlorophenol . Aniline dioxygenase is involved in the second step of degradation .
Pharmacokinetics
The compound’s molecular weight (186599) and its linear formula (C7H7ClN2O2) suggest that it may have certain bioavailability characteristics .
Result of Action
The degradation of the compound leads to the release of nitrite ions, chloride ions, and ammonia, which can have various effects on the cellular environment .
Biochemische Analyse
Biochemical Properties
2-Chloro-N-methyl-4-nitroaniline plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with flavin-dependent monooxygenases, which catalyze the removal of the nitro group from the compound, producing 4-amino-3-chlorophenol . This interaction is crucial for the degradation of 2-Chloro-N-methyl-4-nitroaniline in biological systems. Additionally, the compound can interact with aniline dioxygenases, which further metabolize the degradation products .
Cellular Effects
2-Chloro-N-methyl-4-nitroaniline has various effects on different types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce oxidative stress in cells, leading to changes in gene expression and activation of stress response pathways . Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, altering the flux of metabolites within the cell .
Molecular Mechanism
The molecular mechanism of 2-Chloro-N-methyl-4-nitroaniline involves its interactions with specific biomolecules. The compound binds to flavin-dependent monooxygenases, leading to the removal of the nitro group and the formation of 4-amino-3-chlorophenol . This reaction is followed by further metabolism by aniline dioxygenases, which convert the intermediate products into less toxic compounds . These interactions result in changes in gene expression and enzyme activity, contributing to the overall biochemical effects of the compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-N-methyl-4-nitroaniline can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products can have different biochemical effects compared to the parent compound. Long-term exposure to 2-Chloro-N-methyl-4-nitroaniline in in vitro and in vivo studies has shown that it can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Chloro-N-methyl-4-nitroaniline vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can induce toxic effects, including oxidative stress, DNA damage, and apoptosis . These adverse effects are dose-dependent and can be observed at threshold levels specific to the compound.
Metabolic Pathways
2-Chloro-N-methyl-4-nitroaniline is involved in several metabolic pathways. The primary pathway involves its degradation by flavin-dependent monooxygenases and aniline dioxygenases . These enzymes catalyze the removal of the nitro group and the subsequent conversion of intermediate products into less toxic compounds. The metabolic flux and levels of metabolites can be significantly affected by the presence of 2-Chloro-N-methyl-4-nitroaniline, leading to changes in overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-Chloro-N-methyl-4-nitroaniline is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in certain cellular compartments . The transport and distribution of 2-Chloro-N-methyl-4-nitroaniline can influence its biochemical effects and its interactions with other biomolecules.
Subcellular Localization
The subcellular localization of 2-Chloro-N-methyl-4-nitroaniline is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can accumulate in the cytoplasm, nucleus, or other organelles, where it exerts its biochemical effects. The localization of 2-Chloro-N-methyl-4-nitroaniline can impact its activity and function within the cell.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Chloro-N-methyl-4-nitroaniline can be synthesized through several methods. One common route involves the nitration of 2-chloroaniline, followed by methylation. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group into the aromatic ring. The methylation step can be achieved using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of 2-Chloro-N-methyl-4-nitroaniline often involves large-scale nitration and methylation processes. These processes are optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and ensure safety. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-N-methyl-4-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-Chloro-N-methyl-4-phenylenediamine.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound, though these are less commonly studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4-nitroaniline: Similar structure but lacks the methyl group on the nitrogen atom.
4-Chloro-2-nitroaniline: Similar structure but with different positions of the chlorine and nitro groups.
2-Methyl-4-nitroaniline: Similar structure but lacks the chlorine atom.
Uniqueness
2-Chloro-N-methyl-4-nitroaniline is unique due to the presence of both a chlorine atom and a nitro group on the aromatic ring, along with a methyl group on the nitrogen atom. This combination of substituents imparts distinct chemical and physical properties, making it valuable in various applications.
Eigenschaften
IUPAC Name |
2-chloro-N-methyl-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-9-7-3-2-5(10(11)12)4-6(7)8/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAAAOEAESNGEFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50509674 | |
| Record name | 2-Chloro-N-methyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50509674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6085-92-3 | |
| Record name | 2-Chloro-N-methyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50509674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


